molecular formula C17H19BrN2O B4280862 N-(3-bromobenzyl)-N'-(4-isopropylphenyl)urea

N-(3-bromobenzyl)-N'-(4-isopropylphenyl)urea

Cat. No.: B4280862
M. Wt: 347.2 g/mol
InChI Key: VSGCFJJBHMCDRD-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-N’-(4-isopropylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromobenzyl group and an isopropylphenyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-N’-(4-isopropylphenyl)urea typically involves the reaction of 3-bromobenzylamine with 4-isopropylphenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N-(3-bromobenzyl)-N’-(4-isopropylphenyl)urea may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, with considerations for reaction time, yield, and purity. Industrial methods may also incorporate automated systems for mixing, heating, and purification to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-N’-(4-isopropylphenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 3-bromobenzyl group can be substituted with other nucleophiles, such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like ether or tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include substituted ureas with different functional groups replacing the bromine atom.

    Oxidation Reactions: Oxidized urea derivatives with altered oxidation states.

    Reduction Reactions: Amine derivatives with reduced nitrogen functionalities.

Scientific Research Applications

N-(3-bromobenzyl)-N’-(4-isopropylphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-N’-(4-isopropylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromobenzyl and isopropylphenyl groups may contribute to the compound’s binding affinity and specificity for its targets. Detailed studies on its mechanism of action would involve biochemical assays and molecular modeling to elucidate the interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorobenzyl)-N’-(4-isopropylphenyl)urea: Similar structure with a chlorine atom instead of bromine.

    N-(3-bromobenzyl)-N’-(4-methylphenyl)urea: Similar structure with a methyl group instead of an isopropyl group.

    N-(3-bromobenzyl)-N’-(4-tert-butylphenyl)urea: Similar structure with a tert-butyl group instead of an isopropyl group.

Uniqueness

N-(3-bromobenzyl)-N’-(4-isopropylphenyl)urea is unique due to the specific combination of bromobenzyl and isopropylphenyl groups. This combination may impart distinct chemical and biological properties, such as enhanced reactivity or binding affinity, compared to similar compounds. The presence of the bromine atom can also influence the compound’s electronic properties and reactivity in substitution reactions.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-3-(4-propan-2-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O/c1-12(2)14-6-8-16(9-7-14)20-17(21)19-11-13-4-3-5-15(18)10-13/h3-10,12H,11H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGCFJJBHMCDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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